molecular formula C9H12N2O2 B3249907 Methyl (3s)-3-amino-3-(pyridin-3-yl)propanoate CAS No. 198959-53-4

Methyl (3s)-3-amino-3-(pyridin-3-yl)propanoate

Cat. No.: B3249907
CAS No.: 198959-53-4
M. Wt: 180.2 g/mol
InChI Key: PNXGVJAVPWMYRQ-QMMMGPOBSA-N
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Description

Methyl (3s)-3-amino-3-(pyridin-3-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a pyridine ring attached to a propanoate moiety, with an amino group at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3s)-3-amino-3-(pyridin-3-yl)propanoate can be achieved through several methods. One common approach involves the reaction of methyl acrylate with 3-aminopyridine under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl (3s)-3-amino-3-(pyridin-3-yl)propanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation and may involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amines, and substituted pyridine derivatives. These products have diverse applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

Methyl (3s)-3-amino-3-(pyridin-3-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic effects.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl (3s)-3-amino-3-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets. The amino group and pyridine ring allow it to bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acid derivatives with pyridine rings, such as:

  • Methyl (3s)-3-amino-3-(pyridin-2-yl)propanoate
  • Methyl (3s)-3-amino-3-(pyridin-4-yl)propanoate
  • Ethyl (3s)-3-amino-3-(pyridin-3-yl)propanoate

Uniqueness

Methyl (3s)-3-amino-3-(pyridin-3-yl)propanoate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

methyl (3S)-3-amino-3-pyridin-3-ylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)5-8(10)7-3-2-4-11-6-7/h2-4,6,8H,5,10H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXGVJAVPWMYRQ-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CN=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C1=CN=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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